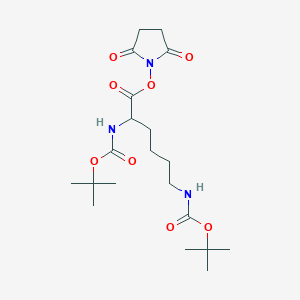

Boc-Lys(Boc)-OSu

Description

Boc-Lys(Boc)-OSu (tert-butoxycarbonyl-lysine(tert-butoxycarbonyl)-N-hydroxysuccinimide ester) is a protected lysine derivative widely used in peptide synthesis and dendrimer construction. Its structure features dual Boc protection on the α- and ε-amino groups of lysine, coupled with an N-hydroxysuccinimide (OSu) active ester for efficient coupling reactions. The compound has a molecular formula of C20H33N3O8, a molecular weight of 443.49 g/mol, and a purity of ≥97% . It is particularly valued in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and ease of deprotection using trifluoroacetic acid (TFA) . Applications span antimicrobial peptidomimetics (e.g., NCK series against Clostridium difficile ), dendrimer synthesis , and proteomics workflows .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVLXQGNLCPZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of Lysine

The synthesis begins with the sequential protection of lysine’s α- and ε-amino groups using tert-butoxycarbonyl (Boc) groups. Key steps include:

Reagents and Conditions :

-

Lysine hydrochloride is dissolved in a mixture of water and dioxane (1:4 v/v).

-

Di-tert-butyl dicarbonate (Boc₂O) is added in a 2.2:1 molar ratio relative to lysine.

-

Triethylamine (TEA) serves as a base to maintain a pH of 8–9, facilitating nucleophilic attack on Boc₂O.

-

The reaction proceeds at 0–5°C for 4 hours, followed by room temperature stirring for 12 hours.

Outcome :

Activation via N-Hydroxysuccinimide (NHS) Ester Formation

The carboxyl group of Boc-Lys(Boc)-OH is activated for peptide coupling:

Reagents and Conditions :

-

N-Hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are added in a 1.2:1 molar ratio to Boc-Lys(Boc)-OH in anhydrous dichloromethane (DCM).

-

The reaction is conducted under nitrogen at 0°C for 2 hours, followed by 24 hours at room temperature.

-

Precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure.

Outcome :

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, industrial processes employ continuous flow reactors:

Key Parameters :

-

Residence Time : 30–60 minutes at 25°C.

-

Solvent System : Tetrahydrofuran (THF) replaces DCM for improved solubility and easier recycling.

-

Throughput : 5–10 kg/hour, achieving >90% conversion efficiency.

Advantages :

Quality Control Protocols

Industrial batches undergo rigorous characterization:

| Parameter | Method | Specification |

|---|---|---|

| Purity | Reverse-phase HPLC | ≥98% (C18 column, 220 nm) |

| Stereochemical Integrity | Polarimetry | [α]²⁵D = +4.5° to +5.5° |

| Residual Solvents | Gas Chromatography (GC) | <500 ppm for DCM or THF |

Characterization and Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 18H, Boc groups), 4.25 (m, 1H, α-CH), 2.80 (s, 4H, succinimide).

-

¹³C NMR : 155.2 ppm (C=O of Boc), 170.5 ppm (C=O of succinimide).

Mass Spectrometry :

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

-

Gradient : 10–90% acetonitrile in water (0.1% TFA) over 20 minutes.

Optimization Strategies for Enhanced Yield

Solvent Screening

Comparative studies identify optimal solvents:

| Solvent | Yield (%) | Racemization (%) |

|---|---|---|

| DCM | 82 | 0.8 |

| THF | 85 | 0.5 |

| DMF | 78 | 1.2 |

THF provides the best balance of yield and stereochemical fidelity.

Stoichiometric Adjustments

-

NHS:DCC Ratio : A 1.2:1 ratio minimizes unreacted Boc-Lys(Boc)-OH while avoiding NHS degradation.

-

Reaction Time : Extending activation beyond 24 hours increases DCU formation without improving yield.

Case Study: Large-Scale Synthesis for Lisdexamfetamine Production

A patented process illustrates industrial application:

-

Coupling Reaction :

-

Boc-L-Lys(Boc)-OSu (25.0 g) is dissolved in 1,4-dioxane (150 mL).

-

N-Methylmorpholine (6.75 mL) and (2S,3R)-2-methyl-3-phenylaziridine (11.30 g) are added at <25°C.

-

Reaction completes in 1 hour (monitored by TLC).

-

-

Workup :

Challenges and Mitigation Strategies

Racemization During Activation

-

Cause : Prolonged exposure to basic conditions.

-

Solution : Maintain reaction temperature <25°C and use non-polar solvents.

DCU Byproduct Formation

-

Cause : Excess DCC.

-

Solution : Precise stoichiometry (1.1:1 DCC:NHS) and rapid filtration.

Chemical Reactions Analysis

Types of Reactions

Benzenepentacarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxyl groups into other functional groups.

Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) can be used to reduce the carboxyl groups.

Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can produce hydroxybenzenepentacarboxylic acid .

Scientific Research Applications

Benzenepentacarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for detecting hydroxyl radicals in various chemical systems.

Biology: Employed in studies involving oxidative stress and reactive oxygen species.

Medicine: Investigated for its potential use in detecting and scavenging harmful radicals in biological systems.

Mechanism of Action

The primary mechanism of action of benzenepentacarboxylic acid involves its ability to detect and scavenge hydroxyl radicals. The compound acts as a fluorescent probe, reacting with hydroxyl radicals to form a single fluorescent product, hydroxybenzenepentacarboxylic acid . This reaction is highly sensitive and specific, making it a valuable tool for studying oxidative processes in various fields.

Comparison with Similar Compounds

Structural and Functional Comparisons

Boc-Lys(Boc)-OSu vs. Fmoc-L-Lys(Boc)-OSu

Key Differences :

- This compound is preferred in Boc-SPPS due to acid-labile protection, whereas Fmoc-L-Lys(Boc)-OSu suits Fmoc-SPPS, enabling milder deprotection .

- Fmoc derivatives are more sensitive to light and base, limiting their use in prolonged reactions .

This compound vs. Boc-Lys(Z)-OSu

Key Differences :

- Z-group deprotection (hydrogenolysis) is incompatible with sulfur-containing peptides, restricting Boc-Lys(Z)-OSu’s utility compared to Boc-protected analogs .

Biological Activity

Boc-Lys(Boc)-OSu, or N-(tert-butoxycarbonyl)-L-lysine bis(tert-butoxycarbonyl) ester, is a significant compound in the field of peptide synthesis. While it does not exhibit direct biological activity itself, its role as a versatile building block for synthesizing biologically active peptides is crucial. This article explores the biological activity associated with this compound, its mechanisms of action, and its applications in scientific research.

Chemical Structure and Properties

This compound is characterized by:

- Two Boc groups : These protect the amino and carboxyl functionalities of lysine.

- An OSu group : This N-hydroxysuccinimide ester enhances reactivity, facilitating efficient coupling with amino groups of other amino acids or peptides.

This structure allows this compound to be utilized effectively in peptide bond formation, which is essential for creating peptides with specific biological functions.

This compound primarily acts as a substrate for histone deacetylases (HDACs), influencing the histone acetylation-deacetylation pathway . This interaction can lead to the deacetylation of histones and non-histone proteins, impacting gene expression and various cellular processes. The compound’s ability to modify proteins facilitates studies on protein function and regulation within biological systems .

Applications in Peptide Synthesis

This compound is extensively used in:

- Peptide synthesis : As a coupling reagent, it promotes the formation of peptide bonds when reacting with amino groups.

- Protein modification : It allows for targeted modifications of proteins, aiding in the study of protein-protein interactions and enzyme mechanisms.

- Development of peptide-based therapeutics : The synthesized peptides can have various biological activities, including hormonal and enzymatic functions.

Case Studies and Research Findings

Research indicates that peptides synthesized using this compound can interact with specific biological targets, leading to significant cellular effects. For instance:

- Histone Modifications : Studies have shown that peptides derived from this compound can influence histone acetylation states, which are crucial for regulating gene expression.

- Cancer Research : Some peptides synthesized from this compound have been explored for their potential applications in cancer treatment, particularly due to their interactions with HDACs .

Table 1: Summary of Biological Activity Related to Peptides Synthesized from this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-Lys(Boc)-OSu, and how is purity validated?

- Methodological Answer : this compound is synthesized via HBTU-mediated coupling of Boc-protected lysine derivatives, followed by purification using column chromatography. Reverse-phase HPLC is critical to achieving >95% purity, as noted in peptide synthesis workflows . Characterization typically employs NMR (for structural confirmation), IR spectroscopy (to verify functional groups), and mass spectrometry (to confirm molecular weight). Purity criteria (e.g., ≤0.5% moisture) and physical properties (e.g., melting point at 184°C) should align with specifications in technical data sheets .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store the compound in anhydrous conditions at –20°C, sealed under inert gas (e.g., nitrogen). Monitor for hydrolysis of the active ester group by periodic TLC or HPLC analysis. Pre-weighed aliquots in desiccated vials minimize repeated exposure to moisture .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : It serves as a dual-protected lysine derivative for introducing lysine residues into peptide chains. The Boc groups shield α- and ε-amino groups during solid-phase synthesis, enabling selective deprotection for orthogonal modifications. Post-coupling, TFA cleavage removes Boc groups while retaining other acid-labile protections .

Advanced Research Questions

Q. How can conflicting reports on this compound’s coupling efficiency in solid-phase synthesis be systematically analyzed?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. DCM), base choice (DIEA vs. NMM), or steric hindrance from neighboring residues. To resolve contradictions:

- Compare reaction kinetics under controlled conditions (e.g., using LC-MS to track intermediate formation).

- Conduct a meta-analysis of coupling yields across solvent/base combinations, adjusting molar ratios (e.g., 1:1.5 reagent:substrate) .

- Evaluate side reactions (e.g., succinimide hydrolysis) via HPLC-MS to identify degradation pathways .

Q. What strategies optimize this compound’s integration into branched or cyclic peptide architectures?

- Methodological Answer : For branched peptides, use orthogonal protection (e.g., Fmoc on ε-amine for later functionalization). For cyclization:

- Employ microwave-assisted synthesis to enhance reaction rates and reduce epimerization.

- Monitor ring-closing efficiency via MALDI-TOF and compare with linear analogs.

- Address steric constraints by introducing spacers (e.g., PEG linkers) between lysine and the active ester .

Q. How can researchers design experiments to assess this compound’s compatibility with non-standard amino acids or post-translational modifications?

- Methodological Answer :

- Feasibility (FINER Criteria) : Pilot studies using model peptides with non-canonical residues (e.g., D-amino acids) to test coupling efficiency .

- Confounding Variables : Control for pH, temperature, and solvent effects using design-of-experiment (DoE) approaches.

- Data Validation : Cross-validate results with Edman degradation or tandem MS to confirm sequence fidelity .

Data Contradiction and Reproducibility

Q. What methodologies address inconsistencies in this compound’s solubility across studies?

- Methodological Answer : Solubility discrepancies often stem from crystallinity variations or residual solvents. Mitigation steps:

- Characterize batch-to-batch crystallinity via XRPD.

- Pre-dissolve in minimal DMF or DMSO before adding to aqueous buffers.

- Report solvent composition and temperature explicitly in methods to enable replication .

Q. How should researchers critically evaluate literature on this compound’s reactivity in complex matrices (e.g., lipidated peptides)?

- Methodological Answer : Apply the PICO framework:

- Population : Lipidated peptide systems.

- Intervention : this compound coupling under varying lipid environments.

- Comparison : Reactivity in non-lipidated vs. lipidated contexts.

- Outcome : Coupling efficiency quantified via HPLC yield.

- Cross-reference studies using analogous reagents (e.g., Boc-Lys(Z)-OSu) to infer mechanistic insights .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.